molecular formula C11H9N3 B117766 2-methyl-3H-imidazo[4,5-f]isoquinoline CAS No. 140192-87-6

2-methyl-3H-imidazo[4,5-f]isoquinoline

Cat. No.: B117766
CAS No.: 140192-87-6
M. Wt: 183.21 g/mol
InChI Key: HHIFVRQLBWCLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3H-imidazo[4,5-f]isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines This compound is characterized by its fused ring structure, which includes an imidazole ring fused to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3H-imidazo[4,5-f]isoquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-aminobenzylamine and glyoxal as starting materials. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazoisoquinoline structure. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetic acid, and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3H-imidazo[4,5-f]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced imidazoisoquinoline derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific positions on the imidazoisoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced forms of the imidazoisoquinoline.

Scientific Research Applications

    Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules.

    Biology: In biological research, 2-methyl-3H-imidazo[4,5-f]isoquinoline has been investigated for its potential as a biochemical probe.

    Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-3H-imidazo[4,5-f]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

2-methyl-3H-imidazo[4,5-f]isoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

2-methyl-3H-imidazo[4,5-f]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-7-13-10-3-2-8-6-12-5-4-9(8)11(10)14-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIFVRQLBWCLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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